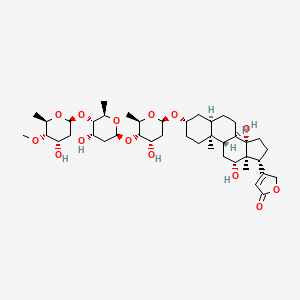
3-Cianobenzaldehído
Descripción general
Descripción
3-Cyanobenzaldehyde: is an organic compound with the molecular formula C8H5NO . . This compound is characterized by the presence of a formyl group (-CHO) and a cyano group (-CN) attached to a benzene ring. It appears as a white to light yellow crystalline powder and is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Aplicaciones Científicas De Investigación
Chemistry
- Used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals .
Biology
- Employed in the synthesis of biologically active molecules, such as inhibitors and ligands for biological targets .
Medicine
- Utilized in the development of pharmaceutical agents, including potential drugs for various diseases .
Industry
Mecanismo De Acción
Target of Action
3-Cyanobenzaldehyde, also known as 3-Formylbenzonitrile , is a chemical compound used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields It’s known that the compound plays a crucial role as an intermediate in various chemical reactions .
Mode of Action
The aldehyde group (-CHO) and the cyano group (-C≡N) in its structure can undergo various chemical reactions, making it a valuable intermediate in organic synthesis .
Biochemical Pathways
It’s known that the compound is used in the synthesis of 3-(6,6-dimethyl-5,6-dihydro-4h-benzo[7,8]chromeno[6,5-d]oxazol-2-yl)benzonitrile . This suggests that it may participate in the biochemical pathways related to the synthesis of this compound.
Pharmacokinetics
It’s known that the compound is insoluble in water , which may influence its absorption and distribution in the body
Result of Action
It’s known that the compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . This suggests that it may have various effects depending on the specific reactions it participates in.
Action Environment
The action of 3-Cyanobenzaldehyde can be influenced by various environmental factors. For instance, it’s known that the compound is sensitive to air , which may affect its stability and efficacy. Additionally, the compound should be stored under dry inert gas and in cool, dry conditions in well-sealed containers . These factors should be taken into account when using 3-Cyanobenzaldehyde in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Oxidation of 3-Cyanobenzyl Alcohol
Reactants: 3-Cyanobenzyl alcohol, 2,2,6,6-Tetramethyl-1-piperidinyloxy free radical (TEMPO), oxygen, iron (II) bromide.
Solvent: 1,4-Dioxane.
Conditions: Reflux for 12 hours.
Yield: Approximately 89%.
-
Reflux with Sodium Azide and Triethylamine Hydrochloride
Reactants: Benzaldehyde, sodium azide, triethylamine hydrochloride.
Solvent: 1-Methyl-2-pyrrolidinone.
Conditions: Reflux under argon for 1 hour and 45 minutes.
Industrial Production Methods:
Industrial production methods for 3-Cyanobenzaldehyde typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation
Reagents: TEMPO, oxygen.
Conditions: Reflux in 1,4-dioxane.
Products: 3-Cyanobenzaldehyde.
-
Reduction
Reagents: Common reducing agents like sodium borohydride.
Conditions: Typically carried out in an alcohol solvent.
Products: 3-Cyanobenzyl alcohol.
-
Substitution
Reagents: Various nucleophiles.
Conditions: Depends on the nucleophile used.
Products: Substituted derivatives of 3-Cyanobenzaldehyde.
Common Reagents and Conditions
Oxidation: TEMPO, oxygen, iron (II) bromide, 1,4-dioxane, reflux.
Reduction: Sodium borohydride, alcohol solvent.
Substitution: Nucleophiles, appropriate solvents and conditions based on the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyanobenzaldehyde: Similar structure but with the cyano group at the ortho position.
4-Cyanobenzaldehyde: Similar structure but with the cyano group at the para position.
3-Nitrobenzaldehyde: Similar structure but with a nitro group instead of a cyano group.
Uniqueness
- The position of the cyano group in 3-Cyanobenzaldehyde (meta position) provides unique reactivity compared to its ortho and para counterparts. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions .
Propiedades
IUPAC Name |
3-formylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZJJKZPPMFIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179677 | |
| Record name | m-Formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24964-64-5 | |
| Record name | 3-Cyanobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24964-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Formylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024964645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | m-Formylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-formylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Cyanobenzaldehyde?
A1: 3-Cyanobenzaldehyde has the molecular formula C8H5NO and a molecular weight of 131.13 g/mol. While the provided research papers don't delve into detailed spectroscopic analysis, they utilize its reactivity to synthesize various derivatives. For example, it undergoes condensation reactions with 4,4'-diaminobiphenyl to form a Schiff base [] and with methyl acetophenone as a starting point in the synthesis of montelukast sodium [].
Q2: What are the applications of 3-Cyanobenzaldehyde in synthetic chemistry?
A2: 3-Cyanobenzaldehyde serves as a versatile building block in organic synthesis. Researchers frequently utilize its aldehyde functionality for various reactions:
- Schiff base formation: Reacting 3-Cyanobenzaldehyde with diamines like 4,4'-diaminobiphenyl yields bis-Schiff base compounds with potential applications in coordination chemistry and materials science [].
- Grignard Reactions: In the synthesis of montelukast sodium, a vital pharmaceutical compound, 3-Cyanobenzaldehyde acts as a starting material and undergoes a series of reactions, including a Grignard reaction, to build the complex molecular structure [].
- Wittig Reactions: The synthesis of cinnamyl derivatives, a class of compounds investigated for their factor Xa inhibitory activities, employs 3-Cyanobenzaldehyde in a Wittig reaction to introduce a crucial double bond in the target molecule [].
Q3: How does the structure of 3-Cyanobenzaldehyde relate to its reactivity?
A3: The presence of both a cyano group (-CN) and an aldehyde group (-CHO) on the benzene ring influences the reactivity of 3-Cyanobenzaldehyde:
Q4: Are there any insights into the conformational properties of 3-Cyanobenzaldehyde?
A4: While the provided research doesn't directly investigate 3-Cyanobenzaldehyde, a study on its isomer, 2-cyanobenzaldehyde (2CNB), provides valuable insight []. The research utilizes nuclear magnetic resonance (NMR) spectroscopy to analyze the conformational distribution of 2CNB in various solvents. While not directly applicable to 3-Cyanobenzaldehyde, it highlights the importance of considering conformational preferences in understanding reactivity and physical properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














